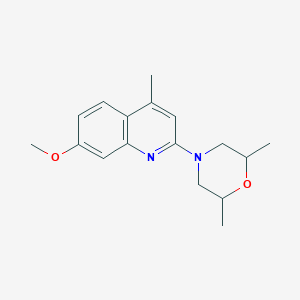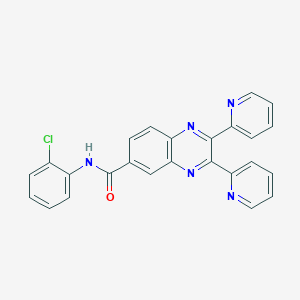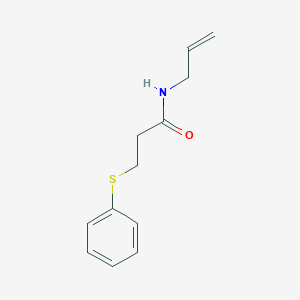
2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline, also known as DMEMQ, is a synthetic compound that belongs to the quinoline family. This compound has gained significant attention in scientific research due to its unique chemical structure and potential therapeutic applications.
作用機序
2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline exerts its therapeutic effects through various mechanisms, including inhibition of protein kinases, activation of caspases, and modulation of neurotransmitter levels. 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline has been found to inhibit the activity of protein kinases, including Akt and ERK, which are involved in cell proliferation and survival. 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline also activates caspases, which play a key role in apoptosis. In addition, 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline has been shown to modulate neurotransmitter levels, including dopamine and acetylcholine, which are involved in various neurological disorders.
Biochemical and Physiological Effects:
2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline has been found to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline has been shown to reduce oxidative stress and inflammation, which are involved in various diseases, including cancer and neurodegenerative disorders. 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline also has neuroprotective effects by reducing neuronal damage and improving cognitive function.
実験室実験の利点と制限
2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline has several advantages for lab experiments, including its high potency and selectivity, which make it a valuable tool for studying various biological processes. However, 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline also has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline research, including the development of new analogs with improved pharmacological properties, the investigation of 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline in combination with other drugs for synergistic effects, and the exploration of 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline in other diseases, including autoimmune disorders and infectious diseases. Additionally, further studies are needed to elucidate the precise mechanisms of 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline action and to optimize its therapeutic potential.
合成法
2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline can be synthesized using a multi-step process that involves the reaction of 2,6-dimethyl-4-morpholinecarboxaldehyde with 4-methoxy-2-methylbenzoyl chloride. This reaction results in the formation of 2-(2,6-dimethyl-4-morpholinyl)-4-methoxy-2-methylbenzoyl chloride, which is then reacted with 2-amino-4-methylquinoline to produce 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline.
科学的研究の応用
2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function. In Parkinson's disease, 2-(2,6-dimethyl-4-morpholinyl)-7-methoxy-4-methylquinoline has been found to protect dopaminergic neurons from oxidative stress and improve motor function.
特性
IUPAC Name |
4-(7-methoxy-4-methylquinolin-2-yl)-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11-7-17(19-9-12(2)21-13(3)10-19)18-16-8-14(20-4)5-6-15(11)16/h5-8,12-13H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECUVSDKKNPBGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=C(C=CC(=C3)OC)C(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-Dimethylmorpholin-4-yl)-7-methoxy-4-methylquinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-tert-butyl-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5153128.png)

![2-{2-[(3,4-dichlorophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5153133.png)

![2-(3,4-dimethoxyphenyl)-N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5153149.png)

![1-[2-(dimethylamino)ethyl]-5-methoxy-N-methyl-3-phenyl-1H-indole-2-carboxamide hydrochloride](/img/structure/B5153163.png)
![5-(4-fluorophenyl)-2-methyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5153169.png)

![N-(5-methyl-3-isoxazolyl)-4-[(4-phenyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5153178.png)

![N-[(6-chloro-2-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[1,2-a]pyridin-3-yl)methyl]-2-(3-methyl-2-pyridinyl)ethanamine](/img/structure/B5153189.png)
![ethyl cyano[3-(1-piperidinyl)-2-quinoxalinyl]acetate](/img/structure/B5153191.png)
![N-(3-(4-chlorophenyl)-5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)-3-fluorobenzamide](/img/structure/B5153205.png)